LogP Advantage vs. Ethyl Ester
Methyl 2,3-difluoro-4-(methylthio)benzoate exhibits a computed LogP of 2.89, which is 0.36 log units lower than the ethyl ester analog (LogP 3.25) . This difference corresponds to approximately a 2.3-fold lower octanol–water partition coefficient, a meaningful shift for medicinal chemistry programs where reducing lipophilicity improves aqueous solubility and mitigates off-target binding .
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.89 |
| Comparator Or Baseline | Ethyl 2,3-difluoro-4-(methylthio)benzoate: LogP = 3.25 |
| Quantified Difference | ΔLogP = -0.36 (2.3-fold lower partitioning into octanol) |
| Conditions | Computed LogP values from Fluorochem technical datasheets (same computational pipeline) |
Why This Matters
Lower LogP is desirable in early-stage drug discovery to avoid lipophilicity-driven promiscuity and poor pharmacokinetics, making the methyl ester the preferred choice for initial screening libraries.
